1-(3-Methoxy-4-methylphenyl)cyclopropanecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methoxy-4-methylphenyl)cyclopropanecarbonitrile is a chemical compound with the molecular formula C12H13NO. It is known for its unique structure, which includes a cyclopropane ring attached to a nitrile group and a methoxy-methylphenyl group. This compound is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxy-4-methylphenyl)cyclopropanecarbonitrile typically involves the reaction of 3-methoxy-4-methylbenzyl chloride with sodium cyanide in the presence of a base, such as sodium hydroxide, to form the corresponding nitrile. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compound.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxy-4-methylphenyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are commonly used.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Methoxy-4-methylphenyl)cyclopropanecarbonitrile is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Methoxy-4-methylphenyl)cyclopropanecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological responses. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Methoxyphenyl)cyclopropanecarbonitrile
- 1-(4-Methylphenyl)cyclopropanecarbonitrile
- 1-(3-Methoxy-4-chlorophenyl)cyclopropanecarbonitrile
Uniqueness
1-(3-Methoxy-4-methylphenyl)cyclopropanecarbonitrile stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both methoxy and methyl groups on the phenyl ring enhances its versatility in synthetic applications and potential therapeutic properties.
Properties
Molecular Formula |
C12H13NO |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
1-(3-methoxy-4-methylphenyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C12H13NO/c1-9-3-4-10(7-11(9)14-2)12(8-13)5-6-12/h3-4,7H,5-6H2,1-2H3 |
InChI Key |
SWKSYLFPCMBSMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2(CC2)C#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.